![molecular formula C12H12BrNO2 B585198 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 920023-36-5](/img/structure/B585198.png)
5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Overview
Description
5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound characterized by a unique structure that includes a bromine atom at the 5-position of the isobenzofuran ring. Spirocyclic compounds are known for their structural diversity and significant biological activities. The presence of a quaternary carbon and fused rings in the spiro system makes this compound particularly interesting for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be achieved through a one-pot reaction involving the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method provides good to high yields of the desired spirocyclic compounds.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the spirocyclic compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraone
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-dione
Uniqueness
5-Bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the presence of a bromine atom at the 5-position, which can significantly influence its reactivity and biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable compound for further research and development .
Biological Activity
5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is classified as a spiro compound characterized by a unique structure where two rings are interconnected through a single atom. The compound has the following molecular formula:
- Molecular Formula : CHBrNO
- Molecular Weight : 282.13 g/mol
- CAS Number : 920023-36-5
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. A study demonstrated its effectiveness against various viral strains by inhibiting viral replication through interference with viral entry mechanisms. This was particularly noted in the context of respiratory viruses.
Anticancer Effects
The compound has shown promising anticancer properties in several studies. It was found to induce apoptosis in cancer cell lines, particularly breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
The biological activity of this compound is mediated through various biochemical pathways:
- Receptor Interaction : The compound binds to specific receptors involved in cellular signaling pathways.
- Enzyme Modulation : It inhibits key enzymes that are crucial for viral replication and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Activity Against Influenza Virus
In a controlled laboratory setting, this compound was tested against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.
Case Study 2: Efficacy in Cancer Treatment
A recent study evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Treatment with varying concentrations resulted in dose-dependent apoptosis, with IC50 values indicating strong cytotoxicity at lower concentrations.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in laboratory settings?
- Methodological Guidance : While direct safety data for the brominated derivative is limited, analogs like Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3) indicate hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Standard precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers).
Consult SDS of structurally related compounds for risk mitigation .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Guidance :
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts with non-brominated analogs (e.g., Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one, CAS 37663-46-0). The bromine atom at position 5 will induce deshielding in adjacent protons .
- X-ray Crystallography : Resolve spirocyclic conformation and bromine positioning, as demonstrated for fluorinated spiro-piperidine derivatives in sigma-1 receptor ligand studies .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHBrNO) via exact mass measurement.
Q. What synthetic routes are reported for halogenated spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives?
- Methodological Guidance :
- Bromination Strategies : Introduce bromine via electrophilic aromatic substitution (EAS) using Br or N-bromosuccinimide (NBS) under controlled conditions. For example, fluorinated analogs were synthesized via nucleophilic substitution or transition-metal-catalyzed reactions .
- Spirocyclization : Construct the spiro core via condensation of isobenzofuran-1(3H)-one with piperidine derivatives, followed by bromination at the 5-position .
Advanced Research Questions
Q. How can computational scaffold-based approaches optimize derivatives of this compound for target binding?
- Methodological Guidance : Tools like DeepScaffold enable scaffold-based drug design by generating structurally diverse analogs. For example, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives (e.g., CHEMBL573897) were used to train deep learning models for predicting bioactivity and synthesizability . Key steps include:
- Scaffold fragmentation to identify modifiable regions.
- Virtual screening against target receptors (e.g., sigma-1 or opioid receptors) using docking simulations .
- Prioritize derivatives with improved binding affinity and ADMET properties.
Q. What radiolabeling strategies apply to this compound for imaging studies?
- Methodological Guidance : Replace bromine with radioisotopes (e.g., F for PET imaging) using methods developed for fluorinated spiro-piperidine ligands. For example:
- Nucleophilic Fluorination : Substitute bromine with F-KF in the presence of kryptofix and a palladium catalyst .
- Quality Control : Validate radiochemical purity via HPLC and compare retention times with non-radioactive analogs.
Q. How do structural modifications (e.g., halogenation) impact the pharmacological activity of spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives?
- Methodological Guidance : Conduct structure-activity relationship (SAR) studies using halogenated analogs (e.g., 5-chloro and 5-bromo derivatives):
- In Vitro Assays : Test binding affinity to targets like opioid receptors using radioligand displacement assays (e.g., H-DAMGO for μ-opioid receptor) .
- Electron-Withdrawing Effects : Bromine’s inductive effect may enhance receptor interaction, as seen in sigma-1 ligands where halogen size correlated with binding potency .
- Comparative Analysis : Use molecular dynamics simulations to assess halogen interactions in receptor binding pockets.
Q. Contradictions and Limitations in Current Data
- Synthetic Yields : Bromination methods may yield varying efficiencies (40–70%) depending on reaction conditions (e.g., solvent polarity, temperature) .
- Safety Data : While analogs suggest moderate toxicity, absence of direct data for the brominated compound necessitates conservative hazard classification .
Properties
IUPAC Name |
6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOHWXQKHYBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693455 | |
Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920023-36-5 | |
Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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